2-(4H-1-Benzothiopyran-4-ylidene)hydrazine-1-carbothioamide
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Overview
Description
2-(4H-1-Benzothiopyran-4-ylidene)hydrazine-1-carbothioamide is a compound that belongs to the class of benzothiopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1-Benzothiopyran-4-ylidene)hydrazine-1-carbothioamide typically involves the condensation of 4H-1-benzothiopyran-4-one with hydrazinecarbothioamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4H-1-Benzothiopyran-4-ylidene)hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4H-1-Benzothiopyran-4-ylidene)hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4H-1-Benzothiopyran-4-ylidene)hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzothiopyran-4-one: A precursor in the synthesis of 2-(4H-1-Benzothiopyran-4-ylidene)hydrazine-1-carbothioamide.
2H-1-Benzothiopyran-2-one: Another benzothiopyran derivative with different substitution patterns and properties.
4H-1-Benzopyran-4-one: A structurally related compound with a different heteroatom (oxygen instead of sulfur).
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both hydrazine and carbothioamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
62672-01-9 |
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Molecular Formula |
C10H9N3S2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
(thiochromen-4-ylideneamino)thiourea |
InChI |
InChI=1S/C10H9N3S2/c11-10(14)13-12-8-5-6-15-9-4-2-1-3-7(8)9/h1-6H,(H3,11,13,14) |
InChI Key |
HZZINIOADIOMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC(=S)N)C=CS2 |
Origin of Product |
United States |
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